![molecular formula C14H10Cl2N2O3S2 B2932186 2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 895439-44-8](/img/structure/B2932186.png)

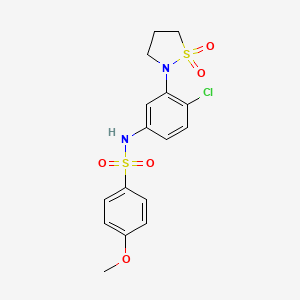

2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

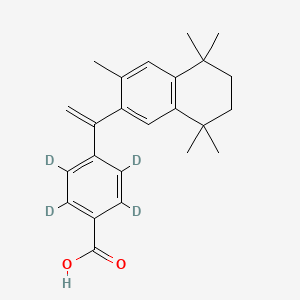

Molecular Structure Analysis

Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide” are not available.科学的研究の応用

Antimicrobial and Antifungal Applications

Thiazole derivatives, such as the compound , have been recognized for their potent antimicrobial and antifungal properties. They are often synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. This makes them valuable in the development of new antimicrobial drugs that can be used to treat infections resistant to current treatments .

Antitumor and Cytotoxic Activities

The thiazole core of the compound is known to contribute to antitumor and cytotoxic activities. Researchers have explored thiazole derivatives for their potential use in cancer therapy, particularly in targeting and destroying cancer cells while minimizing damage to healthy cells .

Neuroprotective Effects

Compounds featuring a thiazole ring have shown promise in neuroprotection. They are studied for their potential to protect neuronal cells against damage from neurodegenerative diseases or neurological injuries. This application is crucial for developing treatments for conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds are investigated for their efficacy in reducing inflammation and pain, which is beneficial for treating chronic inflammatory diseases and acute pain conditions .

Antiviral and Antiretroviral Therapy

Thiazole derivatives are also significant in the realm of antiviral research. They have been used to develop antiretroviral drugs, such as Ritonavir, which are essential in the treatment of HIV/AIDS. The exploration of new derivatives can lead to more effective and less toxic antiviral therapies .

Agricultural Chemicals

In agriculture, thiazole derivatives serve as precursors for the synthesis of biocides, fungicides, and herbicides. Their chemical properties allow them to effectively control pests and diseases in crops, contributing to increased agricultural productivity .

Chemical Synthesis Intermediates

The compound is utilized as an intermediate in organic synthesis. Its reactivity makes it suitable for constructing complex molecular architectures, which is fundamental in the synthesis of various organic compounds, including pharmaceuticals .

Material Science

Thiazole derivatives are investigated for their applications in material science, particularly in the development of organic semiconductors and conductive materials. Their unique electronic properties are exploited to create components for electronic devices .

特性

IUPAC Name |

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S2/c1-20-8-4-7-10(5-9(8)21-2)22-14(17-7)18-13(19)6-3-11(15)23-12(6)16/h3-5H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSZCPRJBMZYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)

![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)

![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)

![2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2932118.png)

![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2932124.png)

![2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one](/img/structure/B2932126.png)